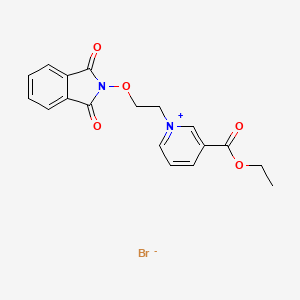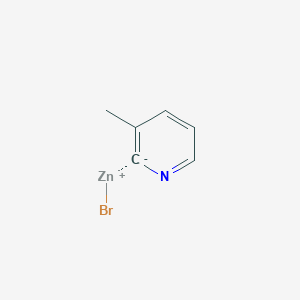
6-Methyl-2-pyridylzinc bromide
Descripción general
Descripción
6-Methyl-2-pyridylzinc bromide is an organometallic compound with the chemical formula C6H6BrN2Zn. It is a white crystalline solid that is soluble in non-polar organic solvents such as ether and dichloromethane. This compound is stable in air and is commonly used in organic synthesis due to its reactivity and versatility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Methyl-2-pyridylzinc bromide is typically prepared by the direct insertion of active zinc into 2-bromomethylpyridine. The reaction involves placing 6-methyl-2-pyridine and zinc powder in a reaction flask, followed by the slow addition of zinc hexachloride. The reaction proceeds under mild conditions to yield this compound .
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of highly active zinc, prepared using the Rieke method. This method involves reducing zinc salts in ethereal or hydrocarbon solvents using alkali metals as reducing agents. The resulting highly active zinc is then used to prepare organozinc reagents, including this compound .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2-pyridylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles to form new carbon-carbon bonds.
Coupling Reactions: It is commonly used in cross-coupling reactions with different electrophiles to form coupling products.
Common Reagents and Conditions
Electrophiles: Common electrophiles used in reactions with this compound include alkyl halides, aryl halides, and acyl chlorides.
Reaction Conditions: These reactions typically occur under mild conditions, often in the presence of a catalyst such as palladium or nickel.
Major Products Formed
The major products formed from reactions involving this compound are typically substituted pyridine derivatives, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
6-Methyl-2-pyridylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functional materials and polymers.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-pyridylzinc bromide involves its role as a nucleophile in substitution and coupling reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of new carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Pyridylzinc bromide
- 4-Methyl-2-pyridylzinc bromide
- 6-Ethoxy-6-oxohexylzinc bromide
- 2-Cyanoethylzinc bromide
- 2-Adamantylzinc bromide
Uniqueness
6-Methyl-2-pyridylzinc bromide is unique due to the presence of a methyl group at the 6-position of the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This structural feature can lead to different reaction pathways and products compared to other pyridylz
Propiedades
IUPAC Name |
bromozinc(1+);6-methyl-2H-pyridin-2-ide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.BrH.Zn/c1-6-4-2-3-5-7-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTYQZIXEXOPBT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C[C-]=N1.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B3258735.png)








![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(7-nitroisoquinolin-1-yl)carbamate](/img/structure/B3258832.png)
